

4-Desmethoxy-4-chloro Omeprazole Sulfide: Technical Profile & Control Strategy

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Desmethoxy-4-chloro Omeprazole
CAS No.:	863029-89-4
Cat. No.:	B194810

[Get Quote](#)

Content Type: Technical Whitepaper Subject: Impurity Profiling, Synthesis, and Control of CAS 220757-74-4 Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

In the high-stakes environment of proton pump inhibitor (PPI) development, impurity profiling is a Critical Quality Attribute (CQA). **4-Desmethoxy-4-chloro Omeprazole Sulfide** (CAS 220757-74-4) represents a significant process-related impurity in the synthesis of Omeprazole and Esomeprazole. Structurally characterized by the substitution of the 4-methoxy group on the pyridine ring with a chlorine atom, this compound serves as both a critical reference standard for quality control and a potential genotoxic impurity (PGI) due to the reactivity of the halogenated pyridine moiety.

This guide provides an exhaustive technical analysis of this derivative, detailing its formation mechanism, establishing a robust synthesis protocol for reference standard generation, and defining analytical strategies for its detection and quantification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before addressing synthesis and control, the molecular architecture must be defined. The presence of the chlorine atom introduces a distinct isotopic signature and alters the lipophilicity compared to the parent Omeprazole sulfide.

Property	Description
Common Name	4-Desmethoxy-4-chloro Omeprazole Sulfide
IUPAC Name	5-Methoxy-2-[[[4-chloro-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
CAS Number	220757-74-4
Molecular Formula	C ₁₆ H ₁₆ ClN ₃ OS
Molecular Weight	333.84 g/mol
Key Functional Groups	Chloropyridine, Benzimidazole, Thioether (Sulfide)
Isotopic Signature	Distinct M and M+2 peaks (3:1 ratio) in Mass Spectrometry due to Chlorine
Solubility	Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water

Formation Mechanism & Causality

Understanding the origin of this impurity is the first step in mitigation. The formation of **4-Desmethoxy-4-chloro Omeprazole Sulfide** is directly linked to the quality of the pyridine intermediate used in the coupling reaction.

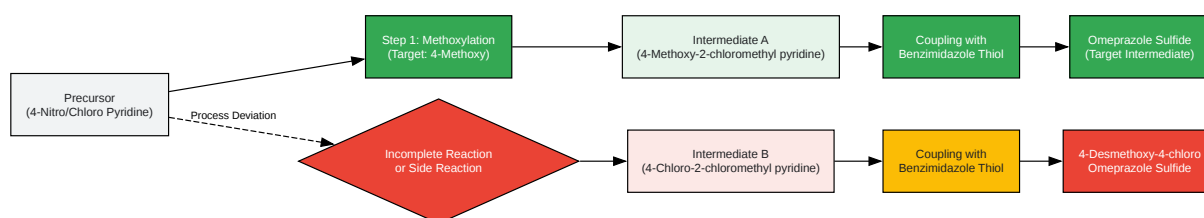
The Mechanistic Divergence

In the standard Omeprazole synthesis, the key coupling occurs between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.

However, the pyridine ring is often synthesized from a 4-nitro or 4-chloro precursor. If the nucleophilic substitution (methoxylation) at the 4-position is incomplete before the chlorination of the methyl group, the 4-chloro-2-chloromethyl pyridine intermediate persists. When this "rogue" intermediate enters the coupling stage, it reacts with the benzimidazole thiol to form the target impurity.

Pathway Visualization

The following diagram illustrates the parallel pathways: the intended route versus the impurity-generating route.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic divergence showing the origin of the 4-chloro impurity during the pyridine synthesis and subsequent coupling stages.

Synthesis Protocol: Reference Standard Generation

To validate analytical methods, researchers must synthesize a high-purity reference standard of the impurity. This protocol utilizes the "rogue" intermediate intentionally to force the formation of the 4-chloro derivative.

Experimental Design

- Objective: Synthesize >98% pure **4-Desmethoxy-4-chloro Omeprazole Sulfide**.

- Principle: Nucleophilic substitution (S-alkylation) of a thiol with an alkyl halide under basic conditions.

Materials

- Substrate A: 2-Mercapto-5-methoxybenzimidazole (10.0 mmol)
- Substrate B: 2-Chloromethyl-4-chloro-3,5-dimethylpyridine Hydrochloride (10.0 mmol)
- Base: Sodium Hydroxide (NaOH) (22.0 mmol)
- Solvent: Ethanol (95%) and Water mixture (4:1 ratio)

Step-by-Step Methodology

- Preparation of Thiolate Anion:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Mercapto-5-methoxybenzimidazole (1.80 g, 10 mmol) in Ethanol/Water (40 mL).
 - Add NaOH (0.88 g, 22 mmol) dissolved in minimal water (5 mL) dropwise.
 - Mechanism Note: The extra equivalent of base neutralizes the HCl salt of the pyridine and deprotonates the thiol to form the highly nucleophilic thiolate anion ().
 - Stir at room temperature for 30 minutes until the solution is clear.
- Coupling Reaction:
 - Cool the reaction mixture to 10–15°C using an ice-water bath.
 - Slowly add 2-Chloromethyl-4-chloro-3,5-dimethylpyridine Hydrochloride (2.26 g, 10 mmol) portion-wise over 15 minutes.
 - Critical Control: Maintain temperature <20°C during addition to prevent exothermic degradation.

- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–5 hours.
- Monitoring: Check progress via TLC (Mobile phase: DCM/Methanol 9:1). The spot for the thiol () should disappear.
- Isolation and Purification:
 - Evaporate the ethanol under reduced pressure (Rotavap) to approximately 20% of the original volume.
 - Dilute the residue with water (50 mL).
 - Adjust the pH of the aqueous suspension to 7.5–8.0 using dilute acetic acid. This precipitates the free base form of the sulfide.
 - Filter the solid and wash with cold water (2 x 20 mL) to remove inorganic salts.
 - Recrystallization: Dissolve the crude solid in hot Acetonitrile or Ethyl Acetate. Cool slowly to 4°C to crystallize.
 - Dry the crystals in a vacuum oven at 40°C for 12 hours.

Analytical Characterization Strategy

Detecting this impurity requires distinguishing it from the parent sulfide and other analogs. The chlorine atom provides a unique handle for identification.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 μm).
- Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5).
- Mobile Phase B: Acetonitrile.
- Gradient: 20% B to 80% B over 25 minutes.

- Detection: UV at 280 nm (Benzimidazole absorption) and 305 nm.
- Retention Time: The 4-chloro derivative is significantly more lipophilic than Omeprazole Sulfide (due to Cl vs OMe). Expect it to elute later (higher) than the parent sulfide.

Mass Spectrometry (LC-MS/MS)

This is the definitive confirmation method.

- Ionization: Electrospray Ionization (ESI), Positive Mode ().
- Parent Mass: 334.06 Da ().
- Isotope Pattern (The "Fingerprint"):
 - Look for the characteristic chlorine isotope cluster.
 - M peak (334.1): 100% relative abundance.
 - M+2 peak (336.1): ~32% relative abundance.
 - Note: Omeprazole sulfide (non-chlorinated) will not show this M+2 intensity.

Regulatory & Safety Implications

Genotoxicity Assessment

Halogenated pyridines are structural alerts for genotoxicity. The 4-chloro substituent is a good leaving group, potentially allowing the molecule to alkylate DNA.

- Classification: Treat as a Potentially Genotoxic Impurity (PGI).
- Control Limit: According to ICH M7 guidelines, if mutagenicity is confirmed (Ames positive), the limit in the final drug substance is typically TTC (Threshold of Toxicological Concern)

based, often < 1.5 µ g/day intake.

Control Strategy in Manufacturing

To prevent this impurity in the final API:

- Raw Material Control: Implement strict specifications for the 4-methoxy-2-chloromethyl pyridine starting material. Limit the 4-chloro analog content in this intermediate to < 0.10%.
- In-Process Control (IPC): Monitor the coupling reaction by HPLC. If the 4-chloro sulfide is detected, it is difficult to remove downstream due to structural similarity.
- Purification: If formed, the impurity is best removed at the sulfide stage (before oxidation to Omeprazole) via recrystallization from methanol/water, as the solubility differential is maximized here.

References

- European Pharmacopoeia (Ph. Eur.). Omeprazole Monograph 0626. Strasbourg: Council of Europe. (Defines Impurity C and related substances). [Link](#)
- Sriram Chem. **4-Desmethoxy-4-chloro Omeprazole** Sulfide: Pharmaceutical Reference Standard. (Source for CAS and physical data). [Link](#)
- PubChem. Compound Summary: **4-Desmethoxy-4-chloro Omeprazole** Sulfide (CAS 220757-74-4).^{[1][2][3][4][5]} National Library of Medicine. [Link](#)
- BenchChem. Synthesis of Omeprazole: A Detailed Application Note. (General coupling protocols adapted for specific impurity synthesis). [Link](#)
- Simson Pharma. Omeprazole 4-chloro Analog Technical Data Sheet. (Validation of structure and synonyms). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-Desmethoxy-4-chloro Omeprazole Sulfide - SRIRAMCHEM \[sriramchem.com\]](#)
- [2. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [3. 4-Desmethoxy-4-chloro Omeprazole Sulfide | C16H16ClN3OS | CID 9797740 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. echemi.com \[echemi.com\]](#)
- [5. veeprho.com \[veeprho.com\]](#)
- To cite this document: BenchChem. [4-Desmethoxy-4-chloro Omeprazole Sulfide: Technical Profile & Control Strategy]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194810/docs#4-desmethoxy-4-chloro-omeprazole-sulfide-technical-profile-control-strategy\]](https://www.benchchem.com/product/b194810/docs#4-desmethoxy-4-chloro-omeprazole-sulfide-technical-profile-control-strategy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check